(3-(Phenoxymethyl)phenyl)methanamine

Catalog No.
S1922865
CAS No.
871893-47-9
M.F
C14H15NO
M. Wt
213.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-(Phenoxymethyl)phenyl)methanamine

CAS Number

871893-47-9

Product Name

(3-(Phenoxymethyl)phenyl)methanamine

IUPAC Name

[3-(phenoxymethyl)phenyl]methanamine

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

InChI

InChI=1S/C14H15NO/c15-10-12-5-4-6-13(9-12)11-16-14-7-2-1-3-8-14/h1-9H,10-11,15H2

InChI Key

SFQYXARJWMIOQD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC2=CC=CC(=C2)CN

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=CC(=C2)CN

Cancer Research

    Scientific Field: Medicinal Chemistry

    Summary: (3-(Phenoxymethyl)phenyl)methanamine derivatives have been investigated as potential inhibitors of human sirtuin 2 (SIRT2), a promising drug target in cancer treatment.

    Methods/Experimental Procedures: The authors established fluorescence-based assays to test SIRT2 activity. They screened their in-house compound database and identified a specific compound, , which showed inhibition against SIRT2 at different concentrations (100 μM and 10 μM).

    Results/Outcomes: Further structure-activity relationship (SAR) analyses led to the identification of a potent compound, , with an IC value of , surpassing the potency of AGK2 (IC = 17.75 μM). Compound 25 also exhibited better water solubility.

Neurodegenerative Disease Research

    Scientific Field: Neurobiology

    Summary: Investigating the role of SIRT2 inhibitors, including (3-(Phenoxymethyl)phenyl)methanamine derivatives, in neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

    Methods/Experimental Procedures: In vitro and in vivo studies using relevant cell lines and animal models to assess the impact of SIRT2 inhibition on disease progression.

    Results/Outcomes: Potential therapeutic effects on disease-related protein acetylation and cellular processes.

Type II Diabetes Research

Bacterial Infection Research

    Scientific Field: Microbiology

    Summary: Investigating the impact of SIRT2 inhibitors, including (3-(Phenoxymethyl)phenyl)methanamine derivatives, on bacterial growth and virulence.

    Methods/Experimental Procedures: In vitro bacterial culture experiments, biofilm assays, and animal infection models.

    Results/Outcomes: Identification of potential antibacterial agents targeting SIRT2.

Epigenetics Research

Drug Development

(3-(Phenoxymethyl)phenyl)methanamine is a chemical compound characterized by the presence of a phenoxymethyl group attached to a phenyl ring, along with a primary amine functional group. Its molecular formula is C14H15NC_{14}H_{15}N, and it has a molecular weight of approximately 213.28 g/mol. This compound has garnered attention in various fields, including organic synthesis and medicinal chemistry, due to its potential applications and biological activities.

No known mechanism of action exists in scientific literature.

  • Potential skin and eye irritant due to the amine group [].
  • May be mildly flammable due to the presence of aromatic rings [].
, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides or phenolic derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can undergo reduction reactions to yield secondary or primary amines, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The phenoxymethyl group can be replaced by various nucleophiles through nucleophilic substitution reactions.

These reactions allow for the modification of the compound to create derivatives with potentially enhanced properties or activities.

The synthesis of (3-(Phenoxymethyl)phenyl)methanamine typically involves the reaction of 3-(phenoxymethyl)benzaldehyde with ammonia or an amine source under controlled conditions. Common synthetic routes include:

  • Amine Addition: Reacting 3-(phenoxymethyl)benzaldehyde with ammonia in an organic solvent, such as ethanol or methanol.
  • Recrystallization: Purifying the resulting product through recrystallization techniques to achieve high purity.

In industrial settings, continuous flow synthesis methods may be employed for scalability and efficiency.

(3-(Phenoxymethyl)phenyl)methanamine finds applications in several domains:

  • Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
  • Pharmaceutical Development: Investigated for potential therapeutic applications due to its biological activity.
  • Material Science: May be utilized in the development of specialty chemicals and materials.

Interaction studies involving (3-(Phenoxymethyl)phenyl)methanamine focus on its binding affinity to various biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects. Research is ongoing to better understand how this compound interacts at the molecular level with proteins or other biomolecules.

Several compounds share structural similarities with (3-(Phenoxymethyl)phenyl)methanamine, which may provide insights into its uniqueness:

Compound NameStructure FeaturesNotable Properties
2-(Phenoxymethyl)phenylmethanamineSimilar phenoxymethyl group; different positionUsed in similar synthetic pathways
4-(Phenoxymethyl)phenylmethanaminePhenoxymethyl group at para positionPotentially different biological activities
3-(Aminomethyl)phenylmethanamineAminomethyl instead of phenoxymethylDifferent reactivity profiles

The uniqueness of (3-(Phenoxymethyl)phenyl)methanamine lies in its specific positioning of functional groups, which may influence its reactivity and biological interactions compared to these similar compounds.

XLogP3

2.6

Wikipedia

1-[3-(Phenoxymethyl)phenyl]methanamine

Dates

Last modified: 08-16-2023

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